molecular formula C6H4BrIN2O B13462300 3-Bromo-4-iodopyridine-2-carboxamide

3-Bromo-4-iodopyridine-2-carboxamide

Cat. No.: B13462300
M. Wt: 326.92 g/mol
InChI Key: CRWIZNSVSLCELA-UHFFFAOYSA-N
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Description

3-Bromo-4-iodopyridine-2-carboxamide is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodopyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-iodopyridine-2-carboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodopyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-iodopyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodopyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloropyridine-2-carboxamide
  • 3-Bromo-4-fluoropyridine-2-carboxamide
  • 3-Iodo-4-chloropyridine-2-carboxamide

Uniqueness

3-Bromo-4-iodopyridine-2-carboxamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in halogen bonding, making it a valuable building block in the synthesis of complex molecules .

Properties

Molecular Formula

C6H4BrIN2O

Molecular Weight

326.92 g/mol

IUPAC Name

3-bromo-4-iodopyridine-2-carboxamide

InChI

InChI=1S/C6H4BrIN2O/c7-4-3(8)1-2-10-5(4)6(9)11/h1-2H,(H2,9,11)

InChI Key

CRWIZNSVSLCELA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)Br)C(=O)N

Origin of Product

United States

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